![molecular formula C22H27NO3 B2883340 {[1-(4-Methylphenyl)ethyl]carbamoyl}methyl 4-tert-butylbenzoate CAS No. 1794785-23-1](/img/structure/B2883340.png)
{[1-(4-Methylphenyl)ethyl]carbamoyl}methyl 4-tert-butylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[1-(4-Methylphenyl)ethyl]carbamoyl}methyl 4-tert-butylbenzoate is a synthetic organic compound characterized by a carbamoyl functional group linked to a benzoate ester. It is typically utilized in various chemical reactions and has applications in numerous fields such as medicinal chemistry and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of {[1-(4-Methylphenyl)ethyl]carbamoyl}methyl 4-tert-butylbenzoate generally involves a multi-step process:
Step 1: : Preparation of 4-tert-butylbenzoic acid. This can be achieved through Friedel-Crafts alkylation of benzoic acid using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Step 2: : Formation of 4-tert-butylbenzoyl chloride by treating 4-tert-butylbenzoic acid with thionyl chloride.
Step 3: : Synthesis of this compound. This step involves the reaction of 4-tert-butylbenzoyl chloride with {[1-(4-Methylphenyl)ethyl]carbamoyl}methanol in the presence of a base like pyridine to neutralize the hydrogen chloride by-product.
Industrial Production Methods: : On an industrial scale, this compound can be produced using similar synthetic routes with optimization for large-scale batch or continuous flow processes. This includes the use of automated reactors, precise temperature control, and efficient mixing to ensure high yield and purity.
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, potentially leading to the formation of corresponding oxidized derivatives.
Reduction: : Reduction can alter the carbamoyl group or the aromatic system.
Substitution: : Electrophilic and nucleophilic substitution reactions on the aromatic ring are possible.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, chromium trioxide.
Reducing agents: : Lithium aluminum hydride, sodium borohydride.
Substitution reagents: : Halogens, acids, and bases for electrophilic and nucleophilic substitutions.
Major Products Formed
Oxidation: : Oxidized analogs, potentially converting methyl groups to carboxylic acids.
Reduction: : Reduced carbamoyl derivatives, amines.
Substitution: : Halogenated or alkylated aromatic derivatives.
Applications De Recherche Scientifique
In chemistry, it is used as an intermediate in synthesizing more complex molecules. In biology and medicine, it may serve as a scaffold for drug development due to its ability to interact with various biological targets. In the industrial sector, it can be part of formulations in coatings, adhesives, and other specialty chemicals.
Mécanisme D'action
{[1-(4-Methylphenyl)ethyl]carbamoyl}methyl 4-tert-butylbenzoate acts by interacting with specific molecular targets depending on its application. In medicinal chemistry, its effects could be due to binding with enzymes or receptors, altering their activity. The pathways involved would depend on the specific biological target, such as inhibition of a particular enzyme or modulation of receptor signaling pathways.
Comparaison Avec Des Composés Similaires
Similar compounds might include other carbamoyl or benzoate derivatives:
{[1-(4-Chlorophenyl)ethyl]carbamoyl}methyl 4-tert-butylbenzoate
{[1-(4-Methoxyphenyl)ethyl]carbamoyl}methyl 4-tert-butylbenzoate
{[1-(4-Nitrophenyl)ethyl]carbamoyl}methyl 4-tert-butylbenzoate
The uniqueness of {[1-(4-Methylphenyl)ethyl]carbamoyl}methyl 4-tert-butylbenzoate lies in its specific functional groups which may offer distinct reactivity and biological activity compared to its analogs. Its methylphenyl group could provide unique steric and electronic properties affecting its interaction with other molecules.
What are you most curious about?
Propriétés
IUPAC Name |
[2-[1-(4-methylphenyl)ethylamino]-2-oxoethyl] 4-tert-butylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO3/c1-15-6-8-17(9-7-15)16(2)23-20(24)14-26-21(25)18-10-12-19(13-11-18)22(3,4)5/h6-13,16H,14H2,1-5H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYLQBPVHKLTPAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)NC(=O)COC(=O)C2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
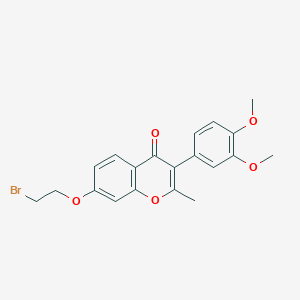
![1-[3-(Oxan-4-yl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2883258.png)
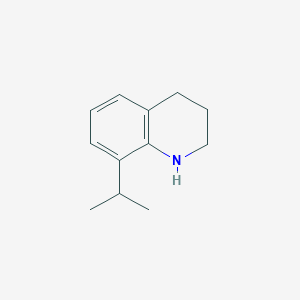
![N-phenyl-2-{[3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]carbonyl}-1-hydrazinecarbothioamide](/img/structure/B2883265.png)

![4-[(Piperidin-2-yl)methyl]benzonitrile](/img/structure/B2883268.png)
![methyl 4-methoxy-3-({pyrazolo[1,5-a]pyridin-5-yl}sulfamoyl)benzoate](/img/structure/B2883269.png)
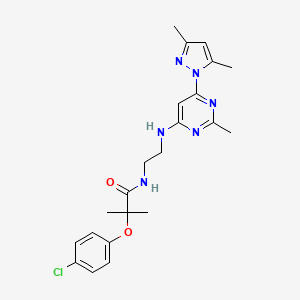
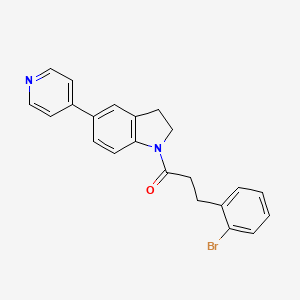

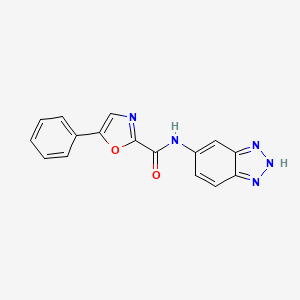
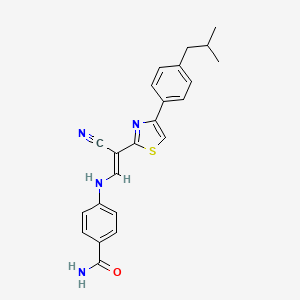
![3-(2-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)-7-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2883279.png)

